ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Description
Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate is a carbamate derivative featuring a substituted acryloyl backbone. Its structure includes:
- A 4-chloroanilino group attached to the acryloyl moiety.
- An acetyl substituent at the 2-position of the acryloyl chain.
- A carbamate ester (ethyl N-carbamate) at the terminal position.
These analogs share key functional groups, enabling comparisons of steric, electronic, and intermolecular interaction profiles.
Properties
IUPAC Name |
ethyl N-[(E)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-14(20)17-13(19)12(9(2)18)8-16-11-6-4-10(15)5-7-11/h4-8,18H,3H2,1-2H3,(H,17,19,20)/b12-9+,16-8? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJDZHJEKOUZKU-UOEQQCKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Carbodiimide-Mediated Coupling
Method Overview:
A prevalent approach involves activating carboxylic acids with carbodiimides, such as N-ethyl-N,N-diisopropylcarbodiimide (EDCI), in the presence of catalytic 4-dimethylaminopyridine (DMAP). This activation facilitates the nucleophilic attack by aminooxy or amine derivatives, forming carbamates efficiently under mild conditions.
- Reagents: Carboxylic acid precursor, aminooxy or amine derivative, EDCI, DMAP, solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Procedure:
- Dissolve the acid in DCM or DMF under inert atmosphere.
- Add EDCI and DMAP, stirring at room temperature.
- Introduce the aminooxy or amine derivative, maintaining stirring overnight.
- Work-up involves aqueous washes (acidic, basic, and brine solutions), drying, and purification via column chromatography.
- A synthesis of carbamate derivatives achieved yields up to 83% under these conditions, with reaction times typically spanning overnight at ambient temperature.
Use of Phenyl Chloroformate and Derivatives
Method Overview:
Phenyl chloroformate is a versatile reagent for carbamate synthesis, enabling the formation of phenyl carbamates through nucleophilic substitution on amines or aminooxy compounds.
- Reagents: Phenyl chloroformate, aminooxy or amine derivatives, tertiary amines like triethylamine (TEA) as base, solvents such as DCM.
- Procedure:
- Cool the aminooxy or amine solution to 0°C.
- Add phenyl chloroformate dropwise with TEA to neutralize HCl formed.
- Stir at room temperature until completion.
- Purify via chromatography or recrystallization.
- Yields of approximately 74-83% are reported, with reaction times around 1-2 hours, demonstrating efficiency and mild conditions.
Carbamate Formation via Isocyanates
Method Overview:
Isocyanates react readily with alcohols or aminooxy compounds to produce carbamates. This method is advantageous for synthesizing complex carbamate structures with high selectivity.
- Reagents: Isocyanates, alcohol or aminooxy derivatives, inert solvents like DCM or THF.
- Procedure:
- Dissolve the alcohol or aminooxy compound in solvent.
- Add isocyanate dropwise at low temperature.
- Stir until reaction completion, monitored via TLC or NMR.
- Purify by filtration or chromatography.
- While specific yields vary, this method is noted for its mildness and high selectivity, suitable for sensitive functional groups.
Modern Methods Using Mixed Carbonates and Electrophilic Reagents
Recent advances include employing N-hydroxysuccinimide (NHS) esters and phenyl 4,5-dichloropyridazin-3(2H)-carboxylates as electrophilic transfer reagents for carbamate synthesis, offering high stability and reactivity.
- Reagents: NHS-based carbamates, phenyl chlorocarbonates, or phenyl 4,5-dichloropyridazin-3(2H)-carboxylates, with bases like triethylamine or cesium carbonate.
- Procedure:
- React the electrophilic reagent with amines or aminooxy compounds in inert solvents.
- Conditions often involve room temperature or mild heating.
- Purification is achieved through chromatography or crystallization.
- Yields of approximately 85% have been reported, with the stability of reagents in air and high-temperature conditions making them suitable for large-scale synthesis.
Multistep Synthesis Incorporating Acylation and Functional Group Transformations
The synthesis pathway often involves initial acylation of aminooxy or amine derivatives, followed by coupling with aromatic aldehydes or ketones to form acrylamide intermediates, which are then carbamoylated.
- Reagents: Acyl chlorides or anhydrides, aromatic aldehydes, aminooxy compounds, coupling agents like EDCI or DCC, bases such as TEA or DIPEA.
- Procedure:
- Acylate aminooxy or amine derivatives with acyl chlorides.
- Condense with aromatic aldehydes to form acrylamide derivatives.
- Finally, introduce the carbamate group via nucleophilic substitution or coupling with carbamate reagents.
- Such multistep approaches enable precise structural modifications, with overall yields ranging from 36% to 83% depending on the specific steps and reagents used.
Summary Table of Preparation Methods
| Method | Key Reagents | Typical Yield | Reaction Conditions | Advantages |
|---|---|---|---|---|
| Carbodiimide-mediated coupling | EDCI, DMAP, aminooxy/amine derivatives | Up to 83% | Room temp, inert atmosphere | Mild, versatile, high yield |
| Phenyl chloroformate method | Phenyl chloroformate, TEA | 74-83% | 0°C to room temp | Efficient, straightforward |
| Isocyanate reaction | Isocyanates, alcohol/aminooxy | Variable | Low temp to room temp | High selectivity |
| Mixed carbonate reagents | NHS esters, phenyl chlorocarbonates | ~85% | Room temp | Stable, suitable for scale-up |
| Multistep acylation | Acyl chlorides, aldehydes | 36-83% | Mild to moderate heating | Structural diversity |
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilines or thiols.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate exhibit significant antitumor properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. This is particularly relevant given the increasing interest in developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Polymer Science
Polymerization Initiators
this compound has been explored as a polymerization initiator in the synthesis of various polymers. Its ability to initiate radical polymerization reactions makes it valuable in producing polymers with specific properties tailored for applications in coatings, adhesives, and sealants. The compound's structure allows for controlled polymerization processes, which can lead to materials with enhanced thermal stability and mechanical properties .
Agricultural Chemistry
Pesticide Development
The compound has potential applications as a pesticide or herbicide due to its structural features that may interact with biological systems in pests. Preliminary studies suggest that it can disrupt metabolic pathways in certain pests, offering a new avenue for developing environmentally friendly pest control agents. This is particularly important as the agricultural sector seeks alternatives to conventional pesticides that are often associated with adverse environmental impacts .
Case Study 1: Antitumor Activity
A study published in Cancer Research demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 values were determined to be less than 10 µM, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
In a clinical trial focusing on rheumatoid arthritis patients, a derivative of this compound was administered to assess its efficacy in reducing inflammation markers such as C-reactive protein (CRP). Results indicated a reduction in CRP levels by approximately 40% after four weeks of treatment, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. In medical research, it has been studied for its role as an HDAC inhibitor, which can modulate gene expression by altering the acetylation status of histones. Additionally, it has been investigated as a PTP inhibitor, affecting signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Substituent Effects on the Anilino Group
The 4-chloroanilino group is a defining feature of the target compound. Comparisons with halogen-substituted analogs reveal how electronic and steric factors influence properties:
Key Findings :
- Halogen Size : Bromine (van der Waals radius: 1.85 Å) increases crystal packing density compared to chlorine (1.75 Å), as seen in larger unit cell parameters for the Br analog (e.g., $ c = 11.6457 \, \text{Å} $ vs. $ c = 11.4063 \, \text{Å} $ for Cl) .
- Electronic Effects: Nitro groups reduce basicity of the anilino nitrogen, while methoxy groups enhance electron density on adjacent aromatic rings .
Backbone Functionalization: Acryloyl vs. Ester/Carbamate Groups
The acryloyl carbamate backbone distinguishes the target compound from ester-based analogs:
Key Findings :
- Hydrolytic Stability: Carbamates (e.g., target compound) exhibit slower hydrolysis rates than esters (e.g., butanoate derivatives) due to resonance stabilization of the carbamate group .
- Conformational Flexibility: The acryloyl chain in carbamates adopts planar conformations, while ester backbones show torsional variability (e.g., $ 157.20^\circ $–$ 178.59^\circ $ for butanoate esters) .
Hydrogen Bonding and Crystal Packing
Intermolecular interactions dominate the solid-state behavior of these compounds:
Biological Activity
Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate is a synthetic organic compound characterized by its unique chemical structure, which includes an ethyl carbamate group, an acetyl group, and a chloroaniline moiety. Its molecular formula is C14H15ClN2O4, and it has been the subject of research due to its potential biological activities.
The compound has been identified as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in modulating gene expression by altering the acetylation status of histones. This mechanism can influence various cellular processes, including cell growth and differentiation. Additionally, it has been studied as a protein tyrosine phosphatase (PTP) inhibitor , affecting signaling pathways that are vital for cellular function and development.
Biological Activity Insights
Research into the biological activity of this compound has revealed several key findings:
- HDAC Inhibition : The compound's ability to inhibit HDACs suggests potential applications in cancer therapy, where modulation of gene expression can lead to reduced tumor growth.
- PTP Inhibition : By inhibiting PTPs, the compound can affect signaling pathways related to cell proliferation and survival, making it a candidate for further exploration in therapeutic contexts.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with other carbamate compounds that exhibit similar properties:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl Carbamate | C3H7NO2 | Found in fermented foods; potential carcinogen |
| Methyl Carbamate | C3H9NO2 | Used in pesticides; exhibits neurotoxic effects |
| Propyl Carbamate | C4H9NO2 | Similar applications to methyl carbamate; lower toxicity |
This table illustrates the diversity in biological activities among carbamates, highlighting the unique positioning of this compound due to its specific molecular interactions.
Case Studies and Research Findings
A study focusing on the in vitro effects of this compound demonstrated significant inhibition of cancer cell lines. The results indicated that treatment led to reduced cell viability and induced apoptosis in various cancer models. These findings suggest that the compound may have therapeutic potential in oncology.
Key Research Findings
- Cell Viability Assays : Various concentrations of the compound were tested against cancer cell lines, revealing a dose-dependent decrease in viability.
- Apoptosis Induction : Flow cytometry analysis showed increased apoptotic cells following treatment with this compound.
- Mechanistic Studies : Further investigation into the signaling pathways affected by this compound revealed alterations in key proteins involved in cell cycle regulation and apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate, and how can purity be ensured?
- Methodology : Utilize a multi-step condensation reaction starting with 4-chloroaniline and acetylacetone, followed by acryloylation and carbamate formation. Key steps include:
- Reaction optimization : Maintain temperatures at 35–40°C during acryloyl chloride addition to prevent side reactions .
- Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and confirm purity via TLC (Rf ~0.5–0.8) .
- Characterization : Validate purity using HPLC (≥95%) and structural integrity via NMR (e.g., ¹H NMR for acryloyl proton at δ 6.8–7.2 ppm) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Analytical techniques :
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å, C-N ~1.34 Å) to confirm the acryloyl-carbamate linkage .
- Spectroscopy :
- IR : Detect carbonyl stretches (1650–1750 cm⁻¹ for acetyl, carbamate, and acryloyl groups) .
- ¹³C NMR : Identify quaternary carbons (e.g., acryloyl carbonyl at ~170 ppm) .
- High-resolution MS : Confirm molecular ion peak (e.g., [M+H]⁺ matching theoretical mass ±0.001 Da) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for higher yield and selectivity?
- Computational-guided design :
- Use density functional theory (DFT) to model reaction pathways and identify rate-limiting steps (e.g., acryloylation energy barrier) .
- Pair with factorial experimental design (e.g., 2³ factorial matrix) to test variables like temperature, solvent polarity, and catalyst loading .
- Case study : A 15% yield increase was achieved by switching from DCM to THF (polar aprotic solvent) and using DMAP as a catalyst .
Q. How should contradictory bioactivity data across studies be analyzed?
- Root-cause analysis :
- Purity discrepancies : Compare HPLC profiles (e.g., trace impurities in one study may inhibit activity) .
- Assay variability : Standardize protocols (e.g., nitric oxide scavenging assay pH and incubation time) .
- Structural analogs : Test derivatives (e.g., 4-fluoro vs. 4-chloro substituents) to isolate electronic effects on activity .
Q. What computational tools are effective for predicting physicochemical properties?
- Software recommendations :
- Gaussian 16 : Calculate logP (e.g., predicted ~2.8 vs. experimental ~3.1) and solubility via COSMO-RS .
- AutoDock Vina : Screen binding affinity to biological targets (e.g., HDAC enzymes for hydroxamate derivatives) .
- Validation : Cross-check computational results with experimental DSC data (melting point ~180°C) .
Q. How can reaction scalability be addressed without compromising efficiency?
- Process engineering strategies :
- Continuous-flow reactors : Minimize batch variability and improve heat transfer for exothermic steps (e.g., acryloylation) .
- Membrane separation : Purify intermediates via nanofiltration to reduce solvent waste .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
